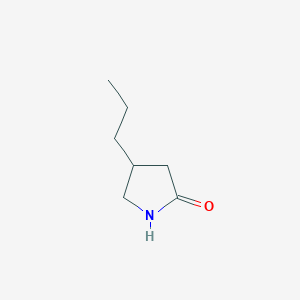

4-Propylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVCRLVTCSQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Propylpyrrolidin-2-one

Abstract: 4-Propylpyrrolidin-2-one is a pivotal chiral intermediate, most notably in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] A thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and formulation scientists to ensure reaction efficiency, product purity, and the development of effective drug delivery systems. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in established analytical principles. It details not just the known data but also the causality behind the experimental methodologies required for their validation, offering a practical framework for laboratory application.

Introduction and Strategic Importance

Chemical Identity and Structure

This compound is a derivative of pyrrolidinone, also known as a γ-lactam. Its structure consists of a five-membered ring containing a nitrogen atom and a carbonyl group, with a propyl substituent at the fourth carbon position.

-

CAS Numbers:

The key structural feature is the chiral center at the C4 position, leading to two distinct stereoisomers: (R) and (S). The specific stereochemistry is critical in asymmetric synthesis, where the (R)-isomer is the required precursor for Brivaracetam.[1]

Significance in Pharmaceutical Development

The therapeutic efficacy of many modern drugs is dependent on their precise three-dimensional structure. The synthesis of Brivaracetam requires the stereospecific (R)-isomer of this compound to achieve the desired pharmacological activity.[3] Therefore, a robust understanding of this intermediate's properties is not merely academic; it directly impacts:

-

Process Chemistry: Optimizing reaction conditions, solvent selection, and purification methods like distillation or crystallization.

-

Purity Control: Establishing criteria for identity and purity through methods like melting point analysis and spectroscopy.

-

Formulation Science: Predicting solubility and stability, which are crucial for developing a viable drug product.

This guide serves as a foundational resource for scientists engaged in these critical aspects of drug development.

Summary of Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some values are computationally predicted, they provide a strong basis for experimental design.

| Property | Value / Predicted Value | Significance in Drug Development |

| Molecular Weight | 127.18 g/mol [4][8] | Stoichiometric calculations, mass spectrometry identification. |

| Melting Point | Not experimentally reported in available literature. | A key indicator of purity; a sharp, narrow range suggests high purity.[9] |

| Boiling Point | Not experimentally reported in available literature. | Essential for purification via distillation.[10] |

| pKa (N-H proton) | 16.66 ± 0.40 (Predicted)[4] | Indicates very weak acidity; the compound will be predominantly neutral under physiological conditions. |

| logP (Octanol/Water) | 0.9 (Computed XLogP3)[8] | Suggests moderate lipophilicity, influencing membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų[4][8] | Predicts transport properties such as blood-brain barrier penetration. |

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a broad singlet for the N-H proton, multiplets for the diastereotopic protons on the pyrrolidinone ring, and characteristic signals for the n-propyl chain (a triplet for the terminal methyl group and two multiplets for the methylene groups).

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The most downfield signal would be the carbonyl carbon (C=O) of the lactam. The other signals would correspond to the three carbons of the propyl group and the three carbons of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption bands would be:

-

A strong, sharp peak around 1670-1700 cm⁻¹ , characteristic of the C=O (amide) stretch in a five-membered lactam ring.

-

A broad band around 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration.

-

Several peaks in the 2850-2960 cm⁻¹ region, representing the C-H stretching of the propyl group and the ring.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (~127.18). Common fragmentation patterns would likely involve the loss of the propyl group or cleavage of the lactam ring.

Experimental Determination of Key Properties

The following sections detail standardized, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is provided to enhance experimental robustness.

Melting Point Determination

Expertise & Causality: The melting point is one of the most reliable indicators of a compound's purity. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden over a wider range.[9][11] The capillary method is a standard and accessible technique for this determination.

Protocol 4.1: Capillary Method for Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.[11]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for melting point determination via the capillary method.

Boiling Point Determination

Expertise & Causality: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a fundamental property for purification by distillation.[12] For small sample quantities, a micro-reflux method is highly efficient and minimizes material loss.

Protocol 4.2: Micro-Boiling Point Determination

-

Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.

-

Thermometer Placement: Clamp the test tube in a heating block. Suspend a thermometer so that its bulb is just above the surface of the liquid. The bulb must be positioned where the vapor will condense and reflux.

-

Heating: Turn on the stirrer and begin heating the block gently.

-

Observation: Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls. Adjust the heating so this ring is stable and located at the height of the thermometer bulb.

-

Recording: Allow the temperature to stabilize for a few minutes while the liquid is gently refluxing. The stable temperature reading on the thermometer is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a pressure nomograph.

Caption: Micro-reflux method for determining the boiling point.

Solubility Determination

Expertise & Causality: Solubility is governed by the principle of "like dissolves like."[13] this compound has a polar lactam group, suggesting solubility in polar solvents like water and alcohols, and a nonpolar propyl tail, suggesting solubility in organic solvents like ethers and chlorinated hydrocarbons. Quantifying this is essential for choosing appropriate reaction and purification solvents. The shake-flask method is the gold standard for determining equilibrium solubility.[14]

Protocol 4.3: Shake-Flask Method for Solubility

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

Quantification: Determine the concentration of the solute in the sampled solution using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

pKa Determination

Expertise & Causality: The pKa value defines the strength of an acid. For this compound, the relevant proton is on the nitrogen atom. Its predicted high pKa (~16.66) indicates it is a very weak acid and will not be significantly deprotonated in most conditions.[4] Potentiometric titration is a highly accurate method for determining pKa by monitoring pH changes upon the addition of a titrant.[15]

Protocol 4.4: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in an appropriate solvent system (often a water-cosolvent mixture for organic compounds).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the pH electrode in the sample solution and monitor the initial pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point on the titration curve.[16]

Caption: Workflow for pKa determination using potentiometric titration.

Safety and Handling

This compound, like any laboratory chemical, should be handled with appropriate care. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[17] General precautions include:

-

Using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

-

Working in a well-ventilated area or a chemical fume hood.

-

Avoiding inhalation of vapors and direct contact with skin and eyes.[18]

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

The physicochemical properties of this compound are integral to its successful application as a high-value intermediate in pharmaceutical manufacturing. Its moderate lipophilicity, predicted high pKa, and distinct spectroscopic signature provide a clear framework for its synthesis, purification, and quality control. The experimental protocols detailed in this guide offer a robust, scientifically grounded approach for researchers to validate these properties, ensuring the consistency and quality required for the development of life-saving therapeutics like Brivaracetam.

References

-

AA Blocks. 930123-38-9 | (S)-4-Propylpyrrolidin-2-one. [Link]

-

Wolthuis, E., et al. Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Vollhardt, K. P. C., & Schore, N. E. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

JoVE. Boiling Points - Concept. [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

ResearchGate. The Experimental Determination of Solubilities. [Link]

-

iChemical. (4R)-4-propylpyrrolidin-2-one, CAS No. 930123-37-8. [Link]

-

JoVE. Boiling Points - Procedure. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

Clarion University. Determination of Melting Point. [Link]

- Google Patents. US20230373914A1 - Process for the preparation of (r)

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

PubChem - NIH. This compound. [Link]

-

Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Google Patents. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam.

Sources

- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. aablocks.com [aablocks.com]

- 6. (4R)-4-propylpyrrolidin-2-one 97% | CAS: 930123-37-8 | AChemBlock [achemblock.com]

- 7. (R)-4-Propylpyrrolidin-2-one | 930123-37-8 [chemicalbook.com]

- 8. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. vernier.com [vernier.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. education.com [education.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

Introduction: The Significance of (R)-4-propylpyrrolidin-2-one

An In-depth Technical Guide to the Spectral Data Analysis of (R)-4-propylpyrrolidin-2-one

Abstract: This technical guide provides a comprehensive analysis of the expected spectral data for (R)-4-propylpyrrolidin-2-one, a chiral lactam of significant interest in synthetic and medicinal chemistry. As a key building block and potential pharmacophore, unambiguous structural confirmation is paramount. This document outlines the theoretical underpinnings and practical, field-proven protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of pyrrolidinone derivatives and other small molecules.

(R)-4-propylpyrrolidin-2-one belongs to the pyrrolidinone class of compounds, a scaffold that is a cornerstone in medicinal chemistry.[1] The five-membered lactam ring is a privileged structure found in a variety of therapeutic agents. The specific stereochemistry at the C4 position, conferred by the (R)-configuration, makes this molecule a valuable chiral intermediate for the synthesis of complex molecular targets where precise three-dimensional orientation is critical for biological activity. For instance, it is listed as an impurity of Brivaracetam, an antiepileptic drug, highlighting the need for its accurate identification and characterization.[2][3]

Robust analytical characterization is the bedrock of chemical synthesis and drug development. It ensures the identity, purity, and structural integrity of a compound. This guide provides an in-depth examination of the primary spectroscopic techniques used to elucidate the structure of (R)-4-propylpyrrolidin-2-one. While a complete public dataset for this specific molecule is not available, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a detailed, predictive analysis.

Table 1: Chemical Properties of (R)-4-propylpyrrolidin-2-one

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [2] |

| Molecular Weight | 127.18 g/mol | [4] |

| Monoisotopic Mass | 127.099714038 Da | [2] |

| CAS Number | 930123-37-8 | [4] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of (R)-4-propylpyrrolidin-2-one are numbered as shown below. This convention will be used consistently throughout the guide.

Caption: Molecular structure of (R)-4-propylpyrrolidin-2-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: NMR Data Acquisition

The causality behind this protocol is to ensure high-resolution data, free from artifacts, allowing for unambiguous interpretation. For a chiral molecule like (R)-4-propylpyrrolidin-2-one, achieving good signal separation is key.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (R)-4-propylpyrrolidin-2-one.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and its well-defined residual peak.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining field stability during the experiment.[5]

-

Shim the magnetic field to optimize homogeneity. This is an iterative process to maximize the lock signal and achieve sharp, symmetrical peaks, which is crucial for resolving complex multiplets.[5]

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal transfer and sensitivity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45 degree pulse angle, a spectral width of ~12 ppm, and a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.[1]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain quantitative data for all carbon environments, especially the carbonyl carbon.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase-correct the spectra manually to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

¹H NMR Spectral Data Analysis (Predicted)

The predicted ¹H NMR spectrum is based on the analysis of the parent 2-pyrrolidinone structure and established principles of chemical shift theory.[5][6] The propyl group and the chiral center at C4 introduce additional complexity and diastereotopicity.

Table 2: Predicted ¹H NMR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-7.5 | br s | 1H | NH (H1) | The amide proton is typically broad and its chemical shift is highly dependent on concentration and solvent. |

| ~3.45-3.35 | m | 1H | CH ₂ (H5a) | Part of an AB system, diastereotopic due to the C4 chiral center. Deshielded by the adjacent nitrogen. |

| ~3.10-3.00 | m | 1H | CH ₂ (H5b) | The other diastereotopic proton at C5. |

| ~2.50-2.35 | m | 2H | CH (H4), CH ₂ (H3a) | Complex multiplet arising from the methine proton at the chiral center and one of the diastereotopic C3 protons. |

| ~2.15-2.05 | dd | 1H | CH ₂ (H3b) | The other diastereotopic proton at C3, coupled to H4 and H3a. |

| ~1.50-1.25 | m | 4H | CH ₂ (H1'), CH ₂ (H2') | Overlapping multiplets for the two methylene groups of the propyl chain. |

| ~0.90 | t | 3H | CH ₃ (H3') | Terminal methyl group, appearing as a triplet due to coupling with the adjacent C2' methylene protons. |

¹³C NMR Spectral Data Analysis (Predicted)

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The predicted shifts are based on data for 2-pyrrolidinone and other aliphatic lactams.[5][7]

Table 3: Predicted ¹³C NMR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~176.0 | C =O (C2) | The carbonyl carbon of the amide (lactam) is significantly deshielded and appears far downfield.[5] |

| ~48.0 | C H₂ (C5) | Carbon adjacent to the nitrogen atom. |

| ~40.5 | C H (C4) | The chiral methine carbon, attached to the propyl group. |

| ~37.0 | C H₂ (C3) | Methylene carbon adjacent to the carbonyl group. |

| ~35.5 | C H₂ (C1') | Propyl chain carbon attached to the ring. |

| ~20.0 | C H₂ (C2') | Central methylene of the propyl chain. |

| ~14.0 | C H₃ (C3') | Terminal methyl carbon of the propyl chain. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry Data Acquisition

The primary goal of the MS protocol is to generate a clean, accurate mass measurement of the molecular ion. The choice of sample preparation depends on the sample's purity and the desired sensitivity.[8]

Objective: To determine the accurate mass of the molecular ion and observe its primary fragmentation pattern.

Methodology:

-

Sample Preparation (Clean Sample):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI). The acid promotes protonation, leading to the formation of [M+H]⁺ ions.

-

-

Sample Preparation (Complex Matrix):

-

For samples in a complex matrix (e.g., from a biological or crude reaction mixture), sample cleanup is crucial to avoid ion suppression and contamination of the instrument.[9][10]

-

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to remove salts and highly polar impurities. Elute the analyte with an organic solvent, evaporate, and reconstitute in the infusion solvent.[9]

-

-

Data Acquisition (LC-MS with ESI Source):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC coupling can provide an additional layer of purification.[11]

-

Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar small molecules, minimizing fragmentation in the source.[11]

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion ([M+H]⁺ at m/z 128.1) and subjecting it to collision-induced dissociation (CID).

-

Mass Spectrum Analysis (Expected)

The monoisotopic mass of C₇H₁₃NO is 127.0997 Da.[2] In positive mode ESI-MS, the primary ion observed will be the protonated molecule.

-

Expected Molecular Ion: [M+H]⁺ = 128.1070 Da

Fragmentation Pathway: The fragmentation of the protonated molecule in an MS/MS experiment would likely proceed through characteristic losses of the propyl side chain and fragmentation of the pyrrolidinone ring.

Caption: Plausible ESI-MS/MS fragmentation pathway for (R)-4-propylpyrrolidin-2-one.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the method of choice for analyzing liquid or solid organic compounds as it requires minimal to no sample preparation.[12][13] The IR beam interacts with only a shallow layer of the sample, making it ideal for neat analysis.[13]

Objective: To obtain the infrared absorption spectrum to identify key functional groups.

Methodology:

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to subtract the absorbance from ambient CO₂, water vapor, and the instrument itself.[1]

-

-

Sample Analysis:

-

Place a small amount of the (R)-4-propylpyrrolidin-2-one sample (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.[1]

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands.

-

IR Spectrum Analysis (Expected)

The IR spectrum of (R)-4-propylpyrrolidin-2-one will be dominated by absorptions from the amide and alkyl functional groups. The data is predicted based on the known spectrum of 2-pyrrolidinone and other amides.[5][14]

Table 4: Predicted IR Spectroscopic Data for (R)-4-propylpyrrolidin-2-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3250 (broad) | N-H stretch | Characteristic of a secondary amide N-H group, often broadened due to hydrogen bonding.[5] |

| ~2955, ~2870 | C-H stretch (sp³) | Asymmetric and symmetric stretching of the C-H bonds in the propyl group and the pyrrolidinone ring.[5] |

| ~1685 (strong) | C=O stretch (Amide I) | A very strong and sharp absorption, characteristic of the carbonyl group in a five-membered lactam.[5] |

| ~1460 | CH₂ scissoring | Bending vibration of the methylene groups.[5] |

| ~1290 | C-N stretch | Stretching vibration of the carbon-nitrogen bond within the amide linkage.[5] |

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical progression from sample receipt to full structural elucidation, demonstrating a self-validating system.

Caption: Integrated workflow for the structural elucidation of (R)-4-propylpyrrolidin-2-one.

Conclusion

The structural confirmation of (R)-4-propylpyrrolidin-2-one is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, confirming the connectivity of the propyl group at the C4 position of the pyrrolidinone ring. High-resolution mass spectrometry validates the elemental composition by providing an accurate mass for the molecular ion ([M+H]⁺ at m/z 128.1070). Finally, IR spectroscopy offers rapid confirmation of the key amide (N-H, C=O) and alkyl (C-H) functional groups. Together, these techniques provide a comprehensive and self-validating dataset essential for the quality control and downstream application of this important chiral building block in research and development.

References

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

-

Wikipedia. Sample preparation in mass spectrometry. Available at: [Link]

-

Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

Clinical Tree. (2023). Sample preparation for mass spectrometry. Available at: [Link]

-

PubChem. (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. Available at: [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

ResearchGate. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 1-6. Available at: [Link]

-

PubChem. (r)-4-Propylpyrrolidin-2-one. Available at: [Link]

-

ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

-

PubChem. 2-Pyrrolidone. Available at: [Link]

-

ResearchGate. (2010). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Available at: [Link]

-

Zhang, S., et al. (2016). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society, 138(1), 526-535. Available at: [Link]

-

ResearchGate. (2009). Structural determination of -lactams by 1 H and 13 C NMR. Available at: [Link]

-

ResearchGate. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

National Institutes of Health. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Available at: [Link]

-

Gardossi, L., et al. (2019). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society, 141(4), 1599-1608. Available at: [Link]

-

NIST WebBook. Pyrrolidine. Available at: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

NIST WebBook. 2-Pyrrolidinone. Available at: [Link]

-

PubChem. Brivaracetam, (I+-S,4S)-. Available at: [Link]

-

SciSpace. A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers.... Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (r)-4-Propylpyrrolidin-2-one | C7H13NO | CID 16059240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Brivaracetam, (I+-S,4S)- | C11H20N2O2 | CID 9855859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-4-Propylpyrrolidin-2-one | 930123-37-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]

- 8. organomation.com [organomation.com]

- 9. biocompare.com [biocompare.com]

- 10. clinicalpub.com [clinicalpub.com]

- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. Pyrrolidine [webbook.nist.gov]

A Comprehensive Technical Guide to 4-Propylpyrrolidin-2-one (CAS: 89895-19-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-Propylpyrrolidin-2-one is a substituted γ-lactam, a five-membered cyclic amide, that serves as a critical chiral building block in modern medicinal chemistry. Its structural motif is of significant interest, primarily because it forms a key fragment of several pharmacologically active molecules. The most notable application is as a pivotal intermediate in the synthesis of Brivaracetam, a second-generation antiepileptic drug.[1][2][3] The propyl substituent at the 4-position of the pyrrolidinone ring is crucial for the pharmacological profile of these target molecules, influencing binding affinity and selectivity.

This guide provides an in-depth examination of this compound, covering its physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and critical safety considerations. The content is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to apply, adapt, and troubleshoot these methodologies effectively.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in research and development. These parameters dictate solvent selection, reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source |

| CAS Number | 89895-19-2 | PubChem[4] |

| Molecular Formula | C₇H₁₃NO | PubChem[4] |

| Molecular Weight | 127.18 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Canonical SMILES | CCCC1CC(=O)NC1 | PubChem[4] |

| InChIKey | NCBVCRLVTCSQAG-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| pKa (Predicted) | 16.66 ± 0.40 | Guidechem[5] |

Table 1: Key Physicochemical and Computed Properties of this compound.

Synthesis and Purification Strategies

The synthesis of this compound, particularly its enantiomerically pure forms like (R)-4-propylpyrrolidin-2-one, is a subject of multiple patents and publications due to its industrial relevance.[1][3][6] A common and effective strategy involves the Michael addition of nitromethane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization.[2][3]

This approach provides a reliable pathway to the racemic mixture, which can then be resolved into its constituent enantiomers using chiral chromatography, a critical step for producing stereochemically pure active pharmaceutical ingredients.[2][3]

Conceptual Synthesis Pathway

The following diagram illustrates a widely cited synthetic route to racemic this compound.

A representative synthesis pathway for this compound.

Detailed Laboratory Protocol: Synthesis of Racemic this compound

This protocol is adapted from methodologies described in patent literature for the synthesis of Brivaracetam intermediates.[2][3]

Objective: To synthesize racemic this compound via Michael addition and subsequent reductive cyclization.

Materials:

-

Ethyl (E)-hex-2-enoate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Raney Nickel (slurry in water)

-

Methanol

-

Diatomaceous earth (Celite®)

-

Standard glassware for organic synthesis, hydrogenation apparatus

Part A: Michael Addition to form Ethyl 4-nitroheptanoate

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reaction Mixture: Charge the flask with ethyl (E)-hex-2-enoate (1 equiv.) and anhydrous THF.

-

Addition: Add nitromethane (1.5 equiv.) to the flask.

-

Catalysis: Cool the mixture to 0-5 °C using an ice bath. Slowly add DBU (0.1 equiv.) dropwise via the dropping funnel. Causality: The slow addition of the base (DBU) is crucial to control the exothermicity of the Michael addition and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-nitro ester.

Part B: Reductive Cyclization

-

Setup: Transfer the crude ethyl 4-nitroheptanoate to a high-pressure hydrogenation vessel (Parr apparatus).

-

Catalyst: Carefully add Raney Nickel (approx. 10% by weight of the nitro ester) to the vessel. Safety Insight: Raney Nickel is pyrophoric when dry and must be handled as a slurry.

-

Solvent: Add methanol as the solvent.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi). Heat the mixture to 40-50 °C with vigorous stirring.

-

Reaction: Maintain the reaction under these conditions for 8-12 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

Filtration & Purification: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Trustworthiness Check: This filtration step is critical for safety and purity, as residual Raney Nickel can be pyrophoric and can interfere with subsequent steps.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil contains this compound. Purify the product via vacuum distillation or column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure racemic lactam.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a complete structural picture.

Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | ~6.5-7.5 ppm (broad s, 1H): N-H proton of the lactam.~3.0-3.5 ppm (m, 2H): CH₂ adjacent to the nitrogen (C5-H₂).~2.0-2.5 ppm (m, 3H): CH₂ adjacent to the carbonyl (C3-H₂) and CH at the propyl-substituted position (C4-H).~1.2-1.6 ppm (m, 4H): Two CH₂ groups of the propyl chain.~0.9 ppm (t, 3H): Terminal CH₃ of the propyl chain. | Provides a map of the proton environment, confirming the presence of the lactam ring and the propyl chain. |

| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (C=O) of the lactam.~40-50 ppm: CH₂ adjacent to nitrogen.~30-40 ppm: CH₂ and CH carbons of the ring and propyl chain.~14 ppm: Terminal CH₃ carbon of the propyl chain. | Confirms the carbon skeleton and the presence of the key carbonyl functional group. |

| FT-IR (ATR) | ~3200-3300 cm⁻¹ (broad): N-H stretch.~2850-2960 cm⁻¹: C-H stretches (aliphatic).~1670-1690 cm⁻¹ (strong): C=O stretch (amide I band), characteristic of a five-membered lactam. | Identifies key functional groups, with the strong carbonyl absorption being a definitive marker for the lactam ring. |

| Mass Spec (EI) | [M]⁺ at m/z = 127: Molecular ion peak corresponding to C₇H₁₃NO. | Confirms the molecular weight of the compound. |

Table 2: Predicted Spectroscopic Data for this compound.

Analytical Workflow for Quality Control

A robust QC process ensures that the synthesized material meets the required specifications for subsequent use.

Sources

- 1. US11884623B2 - Process for the preparation of (R)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 4. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]

- 7. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]

- 8. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 9. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Propylpyrrolidin-2-one

Foreword: The Significance of 4-Propylpyrrolidin-2-one in Modern Drug Discovery

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound has emerged as a critical building block, most notably as a key intermediate in the synthesis of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used in the treatment of epilepsy.[1][2] The precise stereochemistry and functionality of this compound make its efficient and well-characterized synthesis a topic of paramount importance for researchers and professionals in drug development. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its thorough characterization, framed from the perspective of practical application and scientific rigor.

Strategic Approach to Synthesis: A Rationale for the Chosen Pathway

Several synthetic strategies can be envisioned for the preparation of this compound. After careful consideration of factors such as starting material availability, scalability, and stereochemical control, we have chosen to focus on a route commencing with a Michael addition to form a γ-nitro ester, followed by a reductive cyclization. This approach is advantageous due to its reliability and the convergent nature of the key bond-forming steps.

The chosen synthetic pathway is outlined below:

Caption: General overview of the selected synthetic route to this compound.

Part 1: Synthesis of this compound

This section provides a detailed experimental protocol for the synthesis of this compound, including the underlying chemical principles and critical safety considerations.

Step 1: Michael Addition for the Formation of Ethyl 3-(nitromethyl)hexanoate

The synthesis commences with a 1,4-conjugate addition, or Michael addition, of nitromethane to ethyl hex-2-enoate. The acidity of the α-protons of nitromethane (pKa ≈ 10.2) allows for the formation of a stabilized nitronate anion in the presence of a suitable base. This nucleophile then attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of the desired γ-nitro ester.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL).

-

Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at 0 °C (ice bath).

-

Nucleophile Formation: Add nitromethane (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the nitronate anion.

-

Michael Addition: Add ethyl hex-2-enoate (1.0 equivalent) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-(nitromethyl)hexanoate. This intermediate is often of sufficient purity for the subsequent step, but can be further purified by flash column chromatography on silica gel if necessary.

Step 2: Reductive Cyclization to Yield this compound

The pivotal step in this synthesis is the reductive cyclization of the γ-nitro ester. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion. In this process, the nitro group is reduced to an amine, which then undergoes spontaneous intramolecular cyclization with the ester functionality to form the stable five-membered lactam ring.

Experimental Protocol:

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) (5 mol%) in methanol (100 mL).

-

Substrate Addition: Add the crude ethyl 3-(nitromethyl)hexanoate (1.0 equivalent) dissolved in methanol (50 mL) to the vessel.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas three times before introducing hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless oil or a low-melting solid.

Caption: A streamlined workflow for the synthesis of this compound.

Safety Considerations:

-

Sodium Ethoxide: A strong base and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Nitromethane: Flammable and toxic. Use in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] This procedure must be conducted in a properly functioning fume hood, away from ignition sources, and with appropriate pressure-rated equipment. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially after the reaction.[4][5] The filter cake should be kept wet with water and disposed of according to institutional safety protocols.[4]

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from key analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol [6] |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~263.4 °C (Predicted)[1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5-7.5 | br s | 1H | NH |

| ~ 3.4-3.5 | m | 1H | CH ₂-NH |

| ~ 3.0-3.1 | m | 1H | CH ₂-NH |

| ~ 2.4-2.5 | m | 1H | CH -CH₂-propyl |

| ~ 2.2-2.3 | dd | 1H | CH ₂-C=O |

| ~ 1.9-2.0 | dd | 1H | CH ₂-C=O |

| ~ 1.2-1.4 | m | 4H | -CH₂-CH ₂-CH₃ |

| ~ 0.9 | t | 3H | -CH₂-CH ₃ |

Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. The diastereotopic protons of the CH₂ groups in the ring will likely appear as complex multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 177-179 | C =O |

| ~ 45-47 | C H₂-NH |

| ~ 38-40 | C H-CH₂-propyl |

| ~ 35-37 | C H₂-C=O |

| ~ 30-32 | -C H₂-CH₂-CH₃ |

| ~ 20-22 | -CH₂-C H₂-CH₃ |

| ~ 13-15 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200-3400 | Strong, broad | N-H stretch |

| ~ 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1680-1700 | Strong | C=O stretch (amide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 127 | Molecular ion [M]⁺ |

| 84 | Loss of propyl radical (•CH₂CH₂CH₃) |

| 56 | Further fragmentation |

digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A [label="Pure this compound"]; B [label="¹H NMR Spectroscopy"]; C [label="¹³C NMR Spectroscopy"]; D [label="IR Spectroscopy"]; E [label="Mass Spectrometry"]; F [label="Structural Confirmation\n&\nPurity Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; A -> B; A -> C; A -> D; A -> E; {B, C, D, E} -> F;

}

Sources

- 1. (R)-4-Propylpyrrolidin-2-one | 930123-37-8 [chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. (r)-4-Propylpyrrolidin-2-one | C7H13NO | CID 16059240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4R)-4-propylpyrrolidin-2-one 97% | CAS: 930123-37-8 | AChemBlock [achemblock.com]

- 6. This compound | C7H13NO | CID 14178100 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of 4-propylpyrrolidin-2-one: A Mechanistic and Methodological Exploration

Introduction: The Significance of the γ-Lactam Core

The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous physiologically active compounds. Its prevalence stems from its ability to mimic a peptide bond, granting it favorable pharmacokinetic properties. Within this class, 4-propylpyrrolidin-2-one has emerged as a critical building block, most notably as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] The n-propyl substituent at the 4-position enhances the lipophilicity of the final drug molecule, which is believed to contribute to its rapid penetration of the blood-brain barrier and potent pharmacological activity.[4] This guide provides an in-depth technical exploration of the core mechanisms governing the formation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Pyrrolidin-2-one Ring System

The synthesis of this compound can be broadly categorized into two highly effective and industrially relevant strategies: the construction of the carbon-nitrogen backbone followed by cyclization, and the direct formation of the heterocyclic ring through reductive amination. Each approach offers distinct advantages and presents unique mechanistic considerations.

The Michael Addition-Reductive Cyclization Pathway

A robust and frequently employed method for the synthesis of 4-substituted pyrrolidin-2-ones involves a two-stage process: a Michael addition to establish the γ-nitro ester intermediate, followed by a reductive cyclization.[1][3][5] This pathway is particularly valuable for its reliability and the commercial availability of the starting materials.

Mechanism:

The reaction commences with the conjugate addition of a nucleophile, typically nitromethane, to an α,β-unsaturated ester, such as (E)-ethyl hex-2-enoate. This Michael addition is base-catalyzed, with a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice to deprotonate the nitromethane, forming a resonance-stabilized nitronate anion. The choice of a non-nucleophilic base is critical to prevent competing reactions with the ester functionality. The nitronate anion then attacks the β-carbon of the unsaturated ester, leading to the formation of a γ-nitro ester intermediate.[5]

The subsequent and final step is the reductive cyclization of the γ-nitro ester. This is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed, with Raney Nickel being a prevalent choice due to its high activity and cost-effectiveness.[5] The hydrogenation selectively reduces the nitro group to a primary amine. This newly formed amine then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular aminolysis results in the expulsion of the alkoxy group (e.g., ethoxide) and the formation of the thermodynamically stable five-membered lactam ring.

Diagram 1: Michael Addition-Reductive Cyclization Pathway.

The Reductive Amination of γ-Keto Esters: A Direct Approach

Reductive amination offers a more convergent and atom-economical route to this compound. This strategy typically starts from a γ-keto ester, such as ethyl 4-oxohexanoate (a derivative of levulinic acid). The process involves the in-situ formation of an imine or enamine, followed by reduction and spontaneous cyclization.

Mechanism:

The reaction is initiated by the condensation of the ketone carbonyl group with an ammonia source (e.g., ammonia or ammonium salts) to form an imine or, more likely in the presence of the adjacent ester, an enamine tautomer. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate. The resulting C=N double bond is then reduced. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide) or with chemical reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. The choice of reducing agent is crucial; it must be selective for the imine/enamine over the ester carbonyl.

Following the reduction, a γ-amino ester is formed. The primary amine of this intermediate readily undergoes intramolecular cyclization with the ester group, in a similar fashion to the final step of the Michael addition pathway, to yield the this compound. Kinetic studies have suggested that the initial formation of the imine intermediate is often the rate-determining step of the overall process.

Diagram 2: Reductive Amination Pathway.

Chiral Synthesis via Hofmann Rearrangement

For applications requiring enantiomerically pure (R)-4-propylpyrrolidin-2-one, such as in the synthesis of Brivaracetam, more elaborate stereoselective methods are employed. One such pathway involves a Hofmann rearrangement.[1][2][3]

Mechanism:

This multi-step synthesis begins with a chiral precursor, often derived from a resolved starting material. A key step is the Hofmann rearrangement of a primary amide to a primary amine with one fewer carbon atom. This is typically achieved by treating the amide with a halogen (e.g., bromine or chlorine) in the presence of a strong base (e.g., sodium hydroxide). The reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine. In a "one-pot" variation of this process, the amine is not isolated but is generated in situ and undergoes thermal cyclization to afford the desired (R)-4-propylpyrrolidin-2-one in high enantiomeric purity.[2][3]

Experimental Protocol: Synthesis of Racemic this compound via Michael Addition-Reductive Cyclization

This protocol is a representative procedure based on methods described in the literature.[1][5]

Diagram 3: Experimental Workflow for this compound Synthesis.

Materials and Equipment:

-

(E)-Ethyl hex-2-enoate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Raney Nickel (50% slurry in water)

-

Hydrogen gas

-

Methanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

Hydrogenation apparatus

-

Rotary evaporator

-

Vacuum distillation setup or column chromatography equipment

Procedure:

Stage 1: Synthesis of Ethyl 3-(nitromethyl)hexanoate (Michael Adduct)

-

To a stirred solution of (E)-ethyl hex-2-enoate (1.0 eq) in a suitable solvent, add nitromethane (1.2 eq).

-

Cool the mixture in an ice bath.

-

Slowly add DBU (0.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Quench the reaction by adding a dilute acid solution (e.g., 1M HCl) until the mixture is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-nitro ester. This intermediate can often be used in the next step without further purification.

Stage 2: Reductive Cyclization to this compound

-

In a hydrogenation vessel, dissolve the crude ethyl 3-(nitromethyl)hexanoate (1.0 eq) in methanol.

-

Carefully add Raney Nickel (approx. 10-20 wt% of the nitro ester) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. Once the uptake ceases, the reaction is complete (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and carefully vent the hydrogen pressure.

-

Filter the mixture through a pad of celite to remove the Raney-Ni catalyst. Caution: Raney-Ni is pyrophoric and should be kept wet with solvent at all times and disposed of properly.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Stage 3: Purification

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]

Field-Proven Insights and Process Considerations

-

Side Reactions: In the reductive amination pathway, a potential side reaction is the reduction of the ester carbonyl, leading to the formation of a diol. This can be minimized by the choice of a selective reducing agent and careful control of reaction conditions. During the Michael addition, polymerization of the α,β-unsaturated ester can occur if the reaction temperature is not adequately controlled.

-

Catalyst Selection: The choice of catalyst for the reduction step is critical. While Raney-Ni is effective, other catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also be used. The optimal catalyst may vary depending on the specific substrate and desired reaction conditions.

-

Purification Challenges: this compound is a relatively polar and water-soluble compound. Therefore, during aqueous workups, significant product loss can occur if extractions are not performed thoroughly.[6] Purification by distillation requires a good vacuum to achieve a reasonable boiling point and avoid thermal decomposition.

-

Stereochemical Control: For the synthesis of enantiomerically pure (R)-4-propylpyrrolidin-2-one, the racemic product from the described protocol must be resolved, for example, by chiral chromatography.[1][5] Alternatively, an asymmetric synthesis, such as the Hofmann rearrangement of a chiral precursor, must be employed from the outset.

Quantitative Data Summary

| Synthesis Stage | Key Reagents | Typical Yield | Purity | Analytical Method |

| Michael Addition | (E)-Ethyl hex-2-enoate, Nitromethane, DBU | >90% (crude) | >95% | GC, NMR |

| Reductive Cyclization | γ-Nitro ester, H₂, Raney-Ni | 80-90% | >98% | GC, NMR |

| Purification | Crude this compound | 60-75% (overall) | >99% | GC, HPLC, NMR |

Conclusion

The formation of this compound is a well-established process in synthetic organic chemistry, driven by its importance as a pharmaceutical intermediate. The primary synthetic routes, namely the Michael addition-reductive cyclization and the direct reductive amination of γ-keto esters, are both highly effective and mechanistically well-understood. The choice of a particular route is often dictated by factors such as the availability of starting materials, cost, and the desired stereochemistry of the final product. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for optimizing reaction conditions, minimizing side reactions, and achieving high yields of this valuable γ-lactam.

References

-

Kauth, A. M., & Breinbauer, R. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Molecules, 27(2), 433. [Link]

- Divi, M. K. P., Bolneni, N. R., & Bandarupalli, L. M. R. (2023). Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam (U.S. Patent No. US20230373914A1). U.S.

-

Ong, M., Arnold, M., & Wahl, J. M. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer–Villiger Rearrangement. Organic Syntheses, 100, 347-360. [Link]

-

Divi's Laboratories Ltd. (2023). An Improved Process For The Preparation Of (R) 4 Propyl Pyrrolidine 2 One, A Key Intermediate For. Quick Company. [Link]

-

Divi's Laboratories Ltd. (2019). A PROCESS FOR PREPARING BRIVARACETAM (European Patent No. EP 3812371 A1). European Patent Office. [Link]

-

Ohkuma, T., & Kitamura, M. (2014). Pyrrolidine synthesis via ring contraction of pyridines. Beilstein Journal of Organic Chemistry, 10, 2336–2344. [Link]

- Divi, M. K. P., Rao, M. A. N., & Shaik, N. (2020). Process for preparing Brivaracetam (U.S. Patent No. US10781170B1). U.S.

-

Concellón, J. M., & Rodríguez-Solla, H. (2014). Enantioselective synthesis of unsaturated γ-lactams. Current Organic Chemistry, 18(1), 2-15. [Link]

-

Scott, M. S., & Peters, J. C. (2007). Efficient synthesis of gamma-lactams by a tandem reductive amination/lactamization sequence. Organic letters, 9(9), 1737–1740. [Link]

-

Shcherbakov, S. V., & Shcherbakova, I. V. (2019). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 24(18), 3292. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

- Divi, M. K. P., Rao, M. A. N., & Shaik, N. (2022). Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam (U.S. Patent No. US11400074B1). U.S.

-

Kenda, B. M., Matagne, A. C., Talaga, P. F., Pasau, P. M., Differding, E. M., Lallemand, B. I., ... & Klitgaard, H. V. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, A. A. (2014). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][1][5][6]triazol-4(2H,4H)ones. Journal of Heterocyclic Chemistry, 51(5), 1364-1370. [Link]

-

del Corte, X., Maestro, A., Vicario, J., Martínez de Marigorta, E., Palacios, F., Alonso, C., ... & de los Santos, J. M. (2019). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 24(12), 2291. [Link]

-

Triandafillidi, I., Kokotou, M. G., & Kokotos, C. G. (2018). Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions. Organic Letters, 20(21), 6943–6947. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

UCB Biopharma SRL. (2023). PROCESSES TO PRODUCE BRIVARACETAM (European Patent No. EP 3302441 B1). European Patent Office. [Link]

-

Al-Adhami, K. H., & Al-Juboori, A. M. H. (2016). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 21(1), 93. [Link]

Sources

- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US10781170B1 - Process for preparing Brivaracetam - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Propylpyrrolidin-2-one Derivatives

Abstract

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. This technical guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of novel 4-propylpyrrolidin-2-one derivatives. From the perspective of a Senior Application Scientist, this document provides not just the "how" but the critical "why" behind experimental choices, establishing a robust, self-validating workflow for hit identification and confirmation. We will detail a strategic screening cascade, encompassing primary high-throughput assays for anticancer and antimicrobial potential, secondary dose-response validation, and preliminary mechanism-of-action studies. This guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols, data interpretation frameworks, and the logical underpinnings necessary to efficiently navigate the early stages of drug discovery.

The Pyrrolidin-2-one Scaffold: A Privileged Core for Drug Discovery

The five-membered lactam ring of pyrrolidin-2-one is a cornerstone of numerous biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile synthetic template. The therapeutic landscape is populated with prominent examples derived from this core:

-

Nootropic Agents: Piracetam, the first-of-its-kind "nootropic" drug, features the 2-oxo-pyrrolidine acetamide structure and is recognized for enhancing cognitive functions like learning and memory.[2][3][4]

-

Anticonvulsant Drugs: Levetiracetam, a highly successful antiepileptic drug, exerts its effect through a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[5][6][7] This highlights that even subtle modifications to the pyrrolidinone scaffold can unlock novel mechanisms of action.

The introduction of an alkyl substituent at the 4-position, as in our core structure of this compound, offers a key vector for chemical modification. By derivatizing this core, a chemical library can be generated to probe a wide range of biological targets. The inherent bioactivity of the parent scaffold provides a strong rationale for exploring these derivatives for novel therapeutic applications, particularly in oncology and infectious diseases, where pyrrolidinone-containing compounds have shown significant promise.[1][8][9]

Designing a Strategic Screening Cascade

A successful screening campaign is not a random collection of assays but a logical, tiered progression designed to efficiently identify and validate promising compounds.[10] This "screening cascade" approach minimizes resource expenditure by using broad, high-throughput assays initially to cast a wide net, followed by more complex, lower-throughput assays to confirm and characterize the initial "hits."[11]

Our proposed cascade for this compound derivatives is designed to be robust, reproducible, and informative.

Caption: A strategic workflow for screening this compound derivatives.

Phase 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively evaluate the entire compound library to identify initial "hits."[12] We utilize miniaturized, automated assays to maximize throughput.[11] For this campaign, we will run two parallel primary screens.

Anticancer Activity: Cell Viability Screening

The rationale for screening for anticancer activity is supported by numerous studies demonstrating the cytotoxic potential of various pyrrolidinone derivatives.[1][13][14]

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. Causality: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cell viability.[18] Its simplicity and scalability make it ideal for high-throughput screening.[16]

Protocol: See Section 5.1 for the detailed MTT Assay Protocol. Execution: A panel of three diverse human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) will be treated with a single, fixed concentration (e.g., 10 µM) of each derivative for 72 hours.[19] A compound is flagged as a "hit" if it reduces cell viability by more than 50% in at least one cell line.

Antimicrobial Activity: Growth Inhibition Screening

The pyrrolidinone nucleus is present in compounds with known antimicrobial and antifungal properties, providing a strong basis for this screening arm.[8][20][21]

Assay: Broth Microdilution Assay. Causality: This method directly assesses a compound's ability to inhibit microbial growth in a liquid medium.[22] It is the most common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[22][23][24]

Protocol: See Section 5.2 for the detailed Broth Microdilution Protocol. Execution: A panel of bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus) and one Gram-negative (Escherichia coli) species, will be exposed to a single, high concentration (e.g., 32 µg/mL) of each derivative. A "hit" is defined as a compound that causes complete inhibition of visible bacterial growth.[25]

Phase 2 & 3: Hit-to-Lead Development

Hit Confirmation and Dose-Response Analysis

A single-point concentration screen is prone to false positives. Therefore, all hits from the primary screen must be subjected to secondary screening to confirm their activity and determine their potency.

-